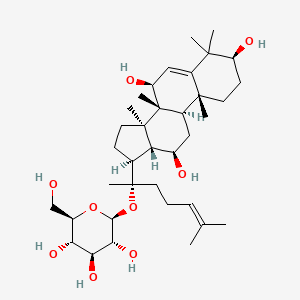

PseudoginsenosideRh2

カタログ番号 B591419

CAS番号:

1370264-16-6

分子量: 622.884

InChIキー: YCDZBVXSGVWFFX-AZEZESTHSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

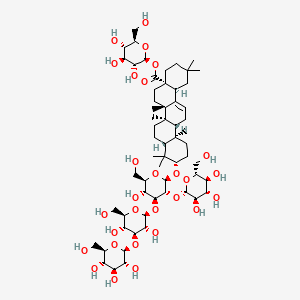

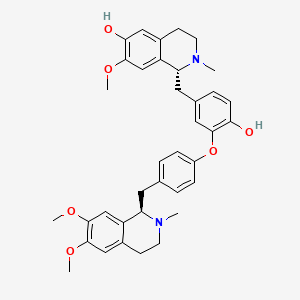

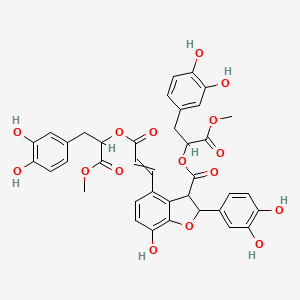

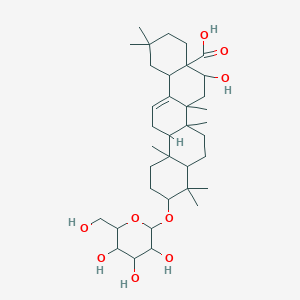

PseudoginsenosideRh2 and its 20Z-isomer were synthesized from ginsenoside Rh2 under a mild condition, via a simple three-step process called acetylation, elimination-addition, and saponification .Molecular Structure Analysis

The molecular structure of PseudoginsenosideRh2 is complex and is currently being studied. More research is needed to fully understand its structure .Chemical Reactions Analysis

The chemical reactions involving PseudoginsenosideRh2 are complex and involve multiple steps . More research is needed to fully understand these reactions.Physical And Chemical Properties Analysis

The physical and chemical properties of PseudoginsenosideRh2 are not well-documented in the literature. More research is needed to fully understand these properties .科学的研究の応用

-

Cancer Research

- Pseudoginsenoside Rh2 has been studied for its potential anti-cancer properties . It’s synthesized from ginsenoside Rh2 and has shown to enhance the anti-proliferative activity of ginsenosides . In one study, it was found to induce protective autophagy in HepG2 cells, a type of liver cancer cell . The compound increased the expressions of certain proteins associated with apoptosis and autophagy, and activated certain pathways involved in these processes .

- The results indicated that Pseudoginsenoside Rh2 could induce protective autophagy in HepG2 cells, at least in part, via AMPK and the PI3K/Akt/mTOR pathway .

-

Immunomodulation

- Pseudoginsenoside Rh2 has been found to upregulate the innate and adaptive immune response in cyclophosphamide-induced immunocompromised mice . This was evidenced by the number of leukocytes, cellular immunity, and phagocytosis of macrophages .

- The results suggest that Pseudoginsenoside Rh2 could potentially be used to enhance immune responses in immunocompromised individuals .

-

Antioxidant Research

- Pseudoginsenoside Rh2 is a compound isolated from plants of the genus Panax, which has excellent antioxidant activity . Antioxidants prevent or reduce oxidation processes, which can protect cells from damage caused by free radicals .

- The antioxidant properties of Pseudoginsenoside Rh2 could potentially be used to prevent or treat diseases associated with oxidative stress .

-

Drug Delivery

- Pseudoginsenoside Rh2 has been used in the synthesis of novel Au nanoparticles, acting as both reducing and stabilizing agents . These nanoparticles were found to exhibit desirable inhibitory effects on different cancer cell lines .

- The results suggest that Pseudoginsenoside Rh2 could potentially be used in the development of new drug delivery systems, particularly for cancer treatment .

-

Nanotechnology

- Pseudoginsenoside Rh2 has been used in the synthesis of Au nanoparticles, which have exhibited outstanding physicochemical properties in biomedical fields . The nanoparticles were found to inhibit cell proliferation, migration, and invasion, induce cell cycle arrest, enhance reactive oxygen species generation, and regulate protein expressions to trigger cell apoptosis .

- The results suggest that Pseudoginsenoside Rh2 could potentially be used in the development of nanotechnology-based treatments .

-

Traditional Chinese Medicine (TCM)

- Pseudoginsenoside Rh2 is a derivative of ginsenoside Rh2, a compound found in ginseng, which is commonly used in TCM . Ginsenosides, including Pseudoginsenoside Rh2, are believed to have multiple pharmacological functions .

- While the specific outcomes of using Pseudoginsenoside Rh2 in TCM are not fully documented, it’s believed that the compound could potentially contribute to the therapeutic effects of ginseng in TCM .

Safety And Hazards

将来の方向性

特性

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-17-[(Z)-6-hydroxy-6-methylhept-2-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H62O8/c1-20(10-9-14-32(2,3)42)21-11-16-36(8)27(21)22(38)18-25-34(6)15-13-26(33(4,5)24(34)12-17-35(25,36)7)44-31-30(41)29(40)28(39)23(19-37)43-31/h10,21-31,37-42H,9,11-19H2,1-8H3/b20-10-/t21-,22-,23-,24+,25-,26+,27+,28-,29+,30-,31+,34+,35-,36-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCDZBVXSGVWFFX-UKHVTAPLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(C)(C)O)C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)O)C)C)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C/CCC(C)(C)O)/[C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)C)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H62O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

622.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

PseudoginsenosideRh2 | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

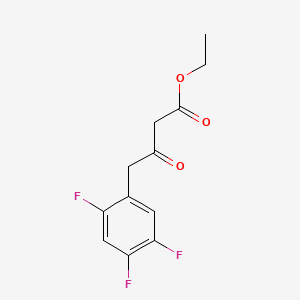

Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate

1151240-88-8

Congmunoside X

344911-90-6

![[6-[[3,4-Dihydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] 8-(hydroxymethyl)-5a,5b,8,11a-tetramethyl-1-prop-1-en-2-yl-9-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylate](/img/structure/B591338.png)